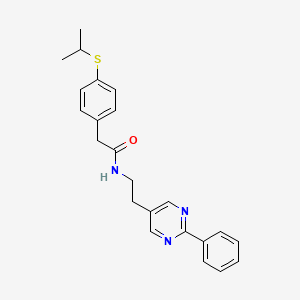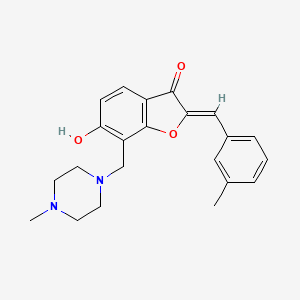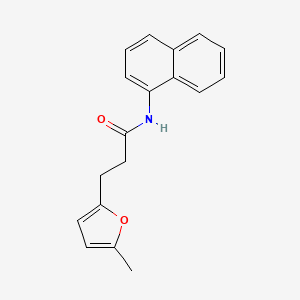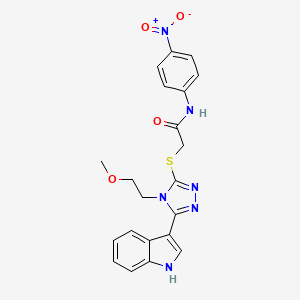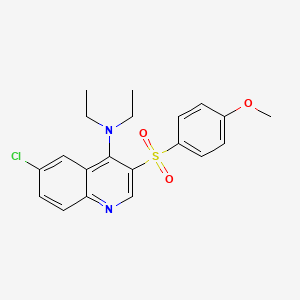
6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine is a chemical compound that has been the subject of scientific research due to its potential applications in medical and biological fields.
Mecanismo De Acción
The mechanism of action of 6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine is not fully understood, but it has been suggested to act through inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound may also modulate the activity of certain enzymes and signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine can induce cell cycle arrest and apoptosis in cancer cells, leading to inhibition of tumor growth. In addition, this compound has been found to protect neurons from oxidative stress and neurotoxicity, suggesting potential neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine in lab experiments include its high potency and selectivity towards cancer cells and its potential neuroprotective effects. However, the limitations of this compound include its low solubility in aqueous solutions and potential toxicity at high concentrations, which may require careful optimization of experimental conditions.
Direcciones Futuras
There are several future directions for research on 6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells and neurons. Another direction is to optimize its synthesis method to improve yields and purity. Additionally, this compound may have potential as a lead compound for the development of novel therapeutic agents for cancer and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine involves the reaction between 6-chloro-4-aminquinoline and 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with diethylamine to obtain the final compound. This method has been reported in several scientific publications and has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has been found to exhibit potent antiproliferative activity against cancer cells and has shown promising results in preclinical studies. In addition, this compound has been reported to have neuroprotective effects and may have potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-4-23(5-2)20-17-12-14(21)6-11-18(17)22-13-19(20)27(24,25)16-9-7-15(26-3)8-10-16/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBDYHTFKCMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2979846.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2979847.png)
![6-(4-Fluorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2979848.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2979849.png)
![4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2979851.png)
![5-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2979852.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide](/img/structure/B2979854.png)
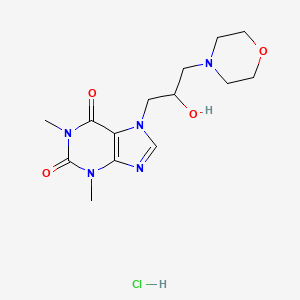
![3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2979857.png)
